Home > Products > Screening Compounds P71655 > A2B receptor antagonist 1
A2B receptor antagonist 1 -

A2B receptor antagonist 1

Catalog Number: EVT-8201887
CAS Number:
Molecular Formula: C21H24N6O2
Molecular Weight: 392.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

A2B receptor antagonist 1 is a potent antagonist of the A2B adenosine receptor, which plays a significant role in various physiological processes, including immune response and inflammation. This compound has garnered attention for its potential therapeutic applications, particularly in enhancing immune cell activity against tumors. The A2B adenosine receptor is known to mediate effects through Gs protein signaling, leading to increased cyclic adenosine monophosphate levels and subsequent downstream effects that can suppress immune responses.

Source and Classification

A2B receptor antagonist 1 is classified as a selective antagonist of the A2B adenosine receptor. It was identified and developed through a series of structural optimizations aimed at improving potency and selectivity against other adenosine receptors, such as A1, A2A, and A3. The compound was derived from research reported in patent WO 2009157938 A1 and has been characterized in various studies for its pharmacological properties .

Synthesis Analysis

Methods

The synthesis of A2B receptor antagonist 1 involves several steps that utilize multicomponent reactions. Techniques such as orbital stirring and column chromatography are employed to purify the final product. For example, one synthesis method combines isopropyl 4-(furan-2-yl)-2-methyl-1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate with 2-fluorobenzyl bromide in a dimethylformamide solvent under controlled heating conditions .

Technical Details

The synthesis typically requires careful monitoring of reaction completion using thin-layer chromatography. The isolation of the product involves removing solvents under reduced pressure followed by purification techniques such as silica gel chromatography to obtain the desired regioisomers.

Molecular Structure Analysis

Structure

The molecular structure of A2B receptor antagonist 1 features a complex arrangement that includes fused ring systems characteristic of the imidazole or benzimidazole derivatives. These structures are crucial for binding affinity to the A2B receptor.

Data

Molecular modeling studies based on crystallographic data have provided insights into the binding interactions between A2B receptor antagonist 1 and the target receptor. The compound exhibits high binding affinity, with studies reporting values around 3.49 nM for selectivity against other adenosine receptors .

Chemical Reactions Analysis

Reactions

A2B receptor antagonist 1 undergoes various chemical reactions during its synthesis, including nucleophilic substitutions and cyclization processes that form the core structure of the compound. These reactions are critical for establishing the pharmacophore necessary for antagonistic activity.

Technical Details

The chemical reactions involved in synthesizing A2B receptor antagonist 1 are often optimized through iterative testing of reaction conditions (temperature, solvent choice, reagent concentrations) to enhance yield and purity.

Mechanism of Action

A2B receptor antagonist 1 functions primarily by blocking the A2B adenosine receptor's activity, which is typically associated with immunosuppressive effects mediated by adenosine signaling. By inhibiting this receptor, the compound enhances the proliferation and activity of T cells and natural killer cells, thus promoting anti-tumor immunity .

Process and Data

Research has demonstrated that treatment with A2B receptor antagonist 1 leads to increased production of interferon-gamma and perforin from lymphocytes, indicating a robust immune response enhancement . The mechanism involves competitive inhibition at the receptor site, preventing adenosine from exerting its suppressive effects.

Physical and Chemical Properties Analysis

Physical Properties

A2B receptor antagonist 1 is typically characterized by its solid-state properties at room temperature. It is soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic regions.

Chemical Properties

The chemical stability of A2B receptor antagonist 1 under physiological conditions has been assessed, indicating reasonable stability with potential for therapeutic application. Its lipophilicity contributes to its ability to cross biological membranes effectively.

Applications

A2B receptor antagonist 1 has significant potential in scientific research and therapeutic applications:

  • Cancer Immunotherapy: Enhancing T cell and natural killer cell responses against tumors.
  • Autoimmune Diseases: Modulating immune responses where adenosine-mediated suppression is detrimental.
  • Inflammatory Conditions: Investigating roles in diseases characterized by excessive adenosine signaling.

Research continues to explore its efficacy in clinical settings, with promising results suggesting it could be a valuable tool in immunomodulation .

Introduction to A2B Adenosine Receptor Antagonism in Pathophysiology

Role of A2B Adenosine Receptors in Immunomodulation and Disease Progression

A2B adenosine receptors, classified as G protein-coupled receptors (GPCRs), exhibit lower affinity for endogenous adenosine compared to other subtypes (A₁, A₂A, A₃), requiring micromolar concentrations for activation. This activation threshold is typically achieved in pathological microenvironments such as hypoxia, ischemia, or chronic inflammation [3] [6]. The receptor couples dually to Gₛ and Gq proteins, stimulating cyclic adenosine monophosphate production and phospholipase C-mediated pathways. This dual signaling enables context-specific modulation of immune responses [3] [8].

In mast cells, A2B receptor activation triggers the release of proinflammatory mediators, including interleukin 4, interleukin 6, and interleukin 8, through protein kinase C and mitogen-activated protein kinase-dependent mechanisms [3] [6]. This pathway potentiates allergic inflammation and contributes to bronchoconstriction in asthma. Epithelial and endothelial cells exhibit upregulated A2B receptor expression under inflammatory stimuli (tumor necrosis factor α, interleukin 1β) or hypoxia, promoting vascular permeability and neutrophil infiltration [2] [6] [8]. Paradoxically, A2B receptors on macrophages may exert anti-inflammatory effects by suppressing tumor necrosis factor α release, highlighting cell-type-dependent functionality [6] [8].

Table 1: Cell-Type-Specific Functions of A2B Adenosine Receptors in Inflammation

Cell TypeSignaling PathwayBiological OutcomeDisease Association
Mast cellsGq-PLCβ-PKC-Ca²⁺/MAPKInterleukin 4/6/8 release; Histamine secretionAsthma; Allergic responses
Endothelial cellsGs-cAMP-PKAIncreased vascular permeability; AngiogenesisIschemia; Tumor progression
MacrophagesGs-cAMP-PKASuppressed tumor necrosis factor α productionTissue protection in hypoxia
Epithelial cellsGq-PLCβ-PKCInterleukin 6 secretion; Barrier dysfunctionColitis; Pulmonary inflammation

Disease progression is further modulated through A2B receptor-mediated fibrotic responses. In pulmonary fibroblasts, receptor activation stimulates collagen synthesis and proliferation, driving airway remodeling in chronic obstructive pulmonary disease [3] [6]. Hypoxia-inducible factor 1α directly upregulates A2B receptor transcription, creating a feed-forward loop that amplifies fibrotic and angiogenic signaling in chronically inflamed tissues [3] [8].

Rationale for Targeting A2B Receptors in Oncological and Inflammatory Disorders

Oncological Disorders

A2B adenosine receptors facilitate tumor immune evasion and angiogenesis within hypoxic tumor microenvironments. Receptor activation on dendritic cells suppresses T cell activation and promotes the secretion of pro-angiogenic factors such as vascular endothelial growth factor and basic fibroblast growth factor [3] [8]. In murine cancer models, host A2B receptor deletion attenuates tumor growth and neovascularization, confirming their role in stroma-mediated tumor progression [8]. Furthermore, A2B receptors on cancer-associated fibroblasts enhance interleukin 6 production, activating pro-survival signaling in adjacent malignant cells [3]. Selective A2B antagonists like CVT-6883 disrupt this crosstalk, reducing tumor vascularization and metastatic potential in preclinical studies [6] [8].

Inflammatory Disorders

In asthma and chronic obstructive pulmonary disease, A2B receptor antagonism demonstrates multifaceted therapeutic effects:

  • Mast Cell Stabilization: Antagonists inhibit adenosine-enhanced interleukin 4 and interleukin 8 secretion, attenuating eosinophil recruitment and bronchial hyperreactivity [3] [6].
  • Airway Remodeling Suppression: Fibroblast collagen synthesis and smooth muscle proliferation are reduced by blocking profibrotic signaling [3] [4].
  • Cytokine Network Disruption: Antagonists decrease epithelial interleukin 6 production, mitigating neutrophilic inflammation [6] [8].

Table 2: Therapeutic Mechanisms of A2B Receptor Antagonists in Inflammatory Diseases

Disease ModelAntagonist ExampleKey Mechanistic EffectFunctional Outcome
Ovalbumin-induced asthmaCompound 65 (Xanthine derivative)Inhibition of interleukin 4/13 release; Reduced eosinophil infiltrationDecreased airway hyperreactivity
ColitisMRS-1754Suppression of epithelial interleukin 6; T cell modulationAttenuated intestinal inflammation
Pulmonary fibrosisCVT-6883Blockade of fibroblast proliferation; Collagen reductionImproved lung function

In inflammatory bowel disease, A2B receptor knockout mice exhibit reduced colitis severity due to diminished epithelial nuclear factor kappa B activation and chemokine production [3] [6]. Similarly, in atherosclerosis models, antagonists limit endothelial adhesion molecule expression and macrophage lipid uptake, slowing plaque formation [6] [8].

The structural optimization of antagonists has enhanced therapeutic potential. Novel chemotypes like 8-{1-[5-Oxo-1-(4-trifluoromethyl-phenyl)-pyrrolidin-3-ylmethyl]-1H-pyrazol-4-yl}-1,3-dipropyl-xanthine exhibit subnanomolar affinity (inhibition constant = 1 nanomolar) and >1,000-fold selectivity over other adenosine receptor subtypes [4] [7]. Molecular docking studies using A₂A receptor crystal structures confirm selective binding within orthosteric sites, enabling rational design of isoform-specific inhibitors [7]. These advances underscore A2B receptors as tractable targets for modulating pathological immunity without broad immunosuppression.

Properties

Product Name

A2B receptor antagonist 1

IUPAC Name

8-(1-benzylpyrazol-4-yl)-1,3-dipropyl-7H-purine-2,6-dione

Molecular Formula

C21H24N6O2

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C21H24N6O2/c1-3-10-26-19-17(20(28)27(11-4-2)21(26)29)23-18(24-19)16-12-22-25(14-16)13-15-8-6-5-7-9-15/h5-9,12,14H,3-4,10-11,13H2,1-2H3,(H,23,24)

InChI Key

IWZAITCKZZQXCV-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CN(N=C3)CC4=CC=CC=C4

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CN(N=C3)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.